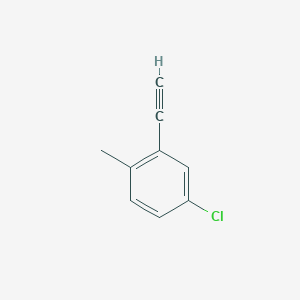

4-Chloro-2-ethynyl-1-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethynyl-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c1-3-8-6-9(10)5-4-7(8)2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHSALVTGUSGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296386 | |

| Record name | 4-Chloro-2-ethynyl-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74331-72-9 | |

| Record name | 4-Chloro-2-ethynyl-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74331-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-ethynyl-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-ethynyl-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Ethynyl 1 Methylbenzene and Analogs

Strategic Retrosynthesis and Key Disconnections in Halogenated Ethynylbenzenes

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For 4-Chloro-2-ethynyl-1-methylbenzene, several key disconnections can be considered, each offering a different strategic approach to its synthesis.

Disconnection of the Ethynyl (B1212043) Moiety

A primary and highly effective retrosynthetic disconnection involves breaking the bond between the aromatic ring and the ethynyl group. This leads to two potential synthetic pathways starting from a halogenated toluene (B28343) derivative.

One common approach is the Sonogashira coupling , which involves the reaction of an aryl halide with a terminal alkyne. libretexts.orgorganic-chemistry.org In this case, 2-bromo-5-chlorotoluene (B148796) or 2-chloro-5-iodotoluene (B57329) would be a suitable starting material to react with a protected or terminal acetylene (B1199291) source. This method is widely used due to its high efficiency and functional group tolerance. libretexts.orgorganic-chemistry.org

Alternatively, methods like the Corey-Fuchs reaction or the Seyferth-Gilbert homologation can be employed. organic-chemistry.orgnrochemistry.comwikipedia.orgwikipedia.orgtcichemicals.comalfa-chemistry.comchemeurope.comsynarchive.comnih.gov These two-step processes convert an aldehyde into a terminal alkyne. organic-chemistry.orgwikipedia.orgtcichemicals.com The synthesis would therefore begin with 4-chloro-2-methylbenzaldehyde. The Corey-Fuchs reaction involves the formation of a dibromoalkene intermediate, which is then treated with a strong base to yield the alkyne. organic-chemistry.orgwikipedia.orgtcichemicals.com The Seyferth-Gilbert homologation utilizes a diazomethylphosphonate reagent to achieve the same transformation, often in high yields. nrochemistry.comwikipedia.orgchemeurope.comsynarchive.com

Disconnection of the Chlorinated Aromatic Ring

Another retrosynthetic strategy involves the disconnection of the chloro-substituent from the aromatic ring. This approach would start with a precursor like 2-ethynyl-1-methylbenzene (o-tolylacetylene). The introduction of the chlorine atom can then be achieved through electrophilic aromatic substitution, such as chlorination with Cl₂ in the presence of a Lewis acid catalyst like FeCl₃. However, controlling the regioselectivity of this reaction to obtain the desired 4-chloro isomer can be challenging due to the directing effects of the methyl and ethynyl groups.

Disconnection of the Methyl Substituent

A third disconnection focuses on the methyl group. This strategy would begin with a molecule such as 1-chloro-3-ethynylbenzene. The methyl group could then be introduced via a Friedel-Crafts alkylation reaction. However, this approach is often less favorable due to potential issues with polysubstitution and the difficulty of controlling the position of the incoming methyl group on the substituted benzene (B151609) ring.

Catalytic Approaches to Ethynyl Group Introduction

The introduction of an ethynyl group onto an aromatic ring is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being the most prominent methods.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. libretexts.orgwordpress.com It typically involves the reaction of an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.org For the synthesis of this compound, a suitable starting material would be 2-bromo-5-chlorotoluene, which can be coupled with a variety of terminal alkynes. sigmaaldrich.com

The general reaction scheme is as follows:

Where Ar-X is the aryl halide (e.g., 2-bromo-5-chlorotoluene), and R is a protecting group or a substituent.

Recent advancements have led to the development of copper-free Sonogashira protocols, which are often more environmentally friendly and can prevent the formation of undesired alkyne homocoupling byproducts. libretexts.orgrsc.orgresearchgate.netacs.org These reactions often employ highly active palladium catalysts and specific ligands to facilitate the coupling of less reactive aryl chlorides. libretexts.orgacs.org

The choice of ligand in a palladium-catalyzed cross-coupling reaction is crucial as it significantly influences the catalyst's stability, activity, and selectivity. libretexts.orgwordpress.com The ligand's electronic and steric properties can affect both the oxidative addition and reductive elimination steps of the catalytic cycle. wordpress.com

Bulky and Electron-Rich Ligands: For the coupling of less reactive aryl chlorides, such as a substituted chlorotoluene, bulky and electron-rich phosphine (B1218219) ligands are often employed. libretexts.orgwordpress.com These ligands promote the formation of highly reactive monoligated palladium complexes, which are more active in the oxidative addition of the aryl chloride. wordpress.com Examples of such ligands include tri(tert-butyl)phosphine (P(t-Bu)₃) and bulky biaryl phosphine ligands like XPhos and SPhos. organic-chemistry.org These ligands have been shown to be effective in the coupling of aryl chlorides with terminal alkynes, even at lower catalyst loadings. acs.org

N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk can lead to highly active and stable catalysts. NHC-palladium complexes have been successfully used in Sonogashira couplings of aryl chlorides, offering high turnover numbers and excellent yields.

The following table summarizes the effect of different ligands on the Sonogashira coupling of aryl halides.

| Ligand Type | Examples | Key Characteristics | Impact on Reactivity/Selectivity |

| Triphenylphosphine-based | PPh₃, Pd(PPh₃)₂Cl₂ | Common, relatively stable | Effective for aryl iodides and bromides, less so for chlorides. libretexts.org |

| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, XPhos, SPhos | Sterically demanding, strong σ-donors | Enhance reactivity for less reactive aryl chlorides by promoting oxidative addition. wordpress.comorganic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically tunable | Form highly active and stable catalysts, effective for aryl chloride coupling. researchgate.net |

| Hydrophilic Ligands | sXPhos | Water-soluble | Enable reactions in aqueous or biphasic media, facilitating catalyst recovery. nih.gov |

Interactive Data Table: Ligand Effects in Sonogashira Coupling Data is illustrative and based on general findings in the literature.

| Ligand | Aryl Halide | Catalyst Loading (mol%) | Reaction Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Aryl Iodide | 2-5 | 50-80 | High |

| Pd(PPh₃)₄ | Aryl Bromide | 2-5 | 80-100 | Moderate to High |

| Pd(PPh₃)₄ | Aryl Chloride | >5 | >100 | Low to Moderate |

| Pd/P(t-Bu)₃ | Aryl Chloride | 1-2 | 80-100 | High |

| Pd/XPhos | Aryl Chloride | 0.5-2 | 70-100 | Very High |

| Pd/NHC (IPr) | Aryl Chloride | 0.1-1 | 60-90 | Very High |

Role of Copper Co-catalysts in Alkynylation

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While typically catalyzed by palladium complexes, the reaction often employs copper(I) salts as co-catalysts, which play a crucial role in enhancing reaction efficiency. nih.govnih.gov

The primary function of the copper co-catalyst is to facilitate the formation of a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne, enabling a more rapid transmetalation step with the palladium(II) complex. The generally accepted catalytic cycle involves the reaction of the copper(I) salt with the terminal alkyne in the presence of a base to form the copper(I) acetylide. nih.gov Subsequently, the oxidative addition of the aryl halide to the palladium(0) catalyst forms an arylpalladium(II) complex. Transmetalation from the copper acetylide to the arylpalladium(II) complex, followed by reductive elimination, yields the desired arylalkyne product and regenerates the palladium(0) catalyst.

Recent advancements have focused on developing palladium-free Sonogashira-type reactions where copper catalysts alone drive the coupling process. nih.gov These methods offer advantages in terms of cost-effectiveness and reduced metal contamination in the final product. In such systems, the copper catalyst is responsible for both the activation of the alkyne and the interaction with the aryl halide.

A notable challenge in copper-catalyzed reactions is the potential for homocoupling of the terminal alkyne to form a diacetylene byproduct. The choice of ligands, solvents, and reaction conditions is critical to minimize this side reaction and promote the desired cross-coupling pathway. nih.gov For instance, the use of specific ligands like glycosyl triazoles has been shown to suppress homocoupling at elevated temperatures. nih.gov

Copper-Mediated Alkynylation Strategies

Beyond the co-catalytic role in Sonogashira reactions, copper-mediated alkynylation strategies have emerged as a versatile and economical alternative for the synthesis of arylalkynes. researchgate.net These methods often proceed without the need for palladium, relying solely on copper catalysts to effect the C-C bond formation. researchgate.net

One significant approach involves the coupling of aryl halides with terminal alkynes using a copper(I) salt, often in the presence of a ligand and a base. researchgate.net The choice of ligand is critical and can significantly influence the reaction's efficiency and substrate scope. Ligands can range from simple phosphines to more complex nitrogen-based or oxygen-based chelating molecules. mdpi.com These ligands can stabilize the copper catalyst, prevent catalyst deactivation, and modulate its reactivity.

Copper nanoclusters have also been employed as catalysts for the cross-coupling of aryl halides with alkynes, demonstrating good yields and high selectivity without the need for a co-catalyst or ligand. researchgate.net Furthermore, innovative strategies have been developed that utilize alkynyl carboxylic acids as stable and easy-to-handle alternatives to volatile terminal alkynes. In these decarboxylative coupling reactions, a copper catalyst promotes the reaction of an aryl halide with the alkynyl carboxylic acid, leading to the formation of the arylalkyne with the extrusion of carbon dioxide. researchgate.net

The mechanism of these copper-mediated reactions can be complex and may involve organocopper(III) intermediates. researchgate.net The development of these methodologies expands the toolkit for organic chemists, providing more sustainable and cost-effective routes to valuable alkynylated aromatic compounds.

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| CuI / Ligand | Aryl Halides, Terminal Alkynes | Palladium-free, ligand choice is crucial for efficiency. | researchgate.net |

| Copper Nanoclusters | Aryl Halides, Terminal Alkynes | No palladium, ligand, or co-catalyst needed. | researchgate.net |

| Copper Catalyst | Aryl Halides, Alkynyl Carboxylic Acids | Decarboxylative coupling, uses stable alkyne precursors. | researchgate.net |

| CuOAc / Proline-based N,N,P-ligand | Alkyl Halides, Terminal Alkynes | Mild reaction conditions, broad substrate scope. | nih.gov |

Gold(I)-Catalyzed Alkyne Activation in Synthetic Sequences

Gold(I) complexes have emerged as powerful and versatile catalysts for the activation of alkynes towards nucleophilic attack. nih.govacs.org Due to relativistic effects, cationic gold(I) complexes exhibit high π-acidity, allowing them to effectively coordinate with the carbon-carbon triple bond of an alkyne. nih.govacs.org This coordination renders the alkyne electrophilic and susceptible to attack by a wide range of nucleophiles, including water, alcohols, and amines. nih.govacs.orgwikipedia.org

A key advantage of gold(I) catalysts is their low oxophilicity, which imparts a high tolerance to oxygen-containing functional groups and moisture. nih.govacs.org The reactivity of gold(I) catalysts can be finely tuned by modifying the electronic and steric properties of the ancillary ligands. nih.gov For instance, complexes with electron-donating N-heterocyclic carbene (NHC) ligands are less electrophilic than those with phosphine or phosphite (B83602) ligands. nih.gov

In the context of synthesizing complex molecules, gold(I)-catalyzed alkyne activation can be a key step in a longer synthetic sequence. For example, the intramolecular cyclization of alkynols catalyzed by gold(I) is a powerful method for constructing oxygen-containing heterocycles. nih.govacs.org While not a direct method for the synthesis of this compound itself, gold-catalyzed reactions can be employed to further functionalize the ethynyl group of this compound or its precursors.

For instance, gold(I) catalysts can promote the hydration of the terminal alkyne to form a methyl ketone, or facilitate the addition of other nucleophiles to generate more complex structures. These transformations highlight the utility of gold(I) catalysis in expanding the molecular diversity accessible from simple arylalkynes.

| Catalyst Type | Activated Species | Key Transformations | Reference |

|---|---|---|---|

| Cationic Gold(I) Complexes | Alkynes, Enynes, Allenes | Inter- and intramolecular nucleophilic additions (O, N, C nucleophiles), cyclizations. | nih.govacs.org |

| Gold(I) with NHC Ligands | Alkynes | Less electrophilic activation compared to phosphine ligands. | nih.gov |

| Gold(I) with Phosphine/Phosphite Ligands | Alkynes | More electrophilic activation, suitable for a wide range of transformations. | nih.gov |

Regioselective Functionalization of the Aromatic Nucleus

The synthesis of this compound requires precise control over the placement of the chloro, ethynyl, and methyl groups on the benzene ring. The regioselectivity of these functionalization reactions is governed by the electronic and steric effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution for Chlorination

Electrophilic aromatic substitution is a fundamental process for introducing a chlorine atom onto an aromatic ring. The regiochemical outcome of this reaction is highly dependent on the nature of the directing groups on the benzene ring. In the case of a substituted toluene, the methyl group is an ortho-, para-directing activator, while the ethynyl group is a deactivating meta-director.

Direct chlorination of a toluene derivative can be achieved using various chlorinating agents, often in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction conditions can be tuned to favor either substitution on the aromatic ring or on the benzylic position of the methyl group. stackexchange.com For aromatic chlorination, conditions typically involve lower temperatures and the presence of a Lewis acid catalyst. stackexchange.com

The regioselectivity of the chlorination of a substituted toluene like 2-ethynyl-1-methylbenzene would be influenced by the directing effects of both the methyl and ethynyl groups. The activating, ortho-, para-directing methyl group and the deactivating meta-directing ethynyl group would lead to a complex mixture of products. However, specific reaction conditions and chlorinating agents can be employed to enhance the selectivity for a particular isomer. For example, the use of systems like KHSO₅/KCl has been shown to allow for regioselective chlorination of toluene, with the solvent playing a key role in determining whether electrophilic or radical chlorination occurs. rsc.org

An alternative and often more regioselective method for introducing a chlorine atom is through the Sandmeyer reaction. wikipedia.orglscollege.ac.in This two-step process begins with the diazotization of a primary aromatic amine to form a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HONO), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). nih.gov

In the second step, the diazonium salt is treated with a copper(I) chloride (CuCl) solution, which facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas. wikipedia.orglscollege.ac.in The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. wikipedia.orglscollege.ac.in

This method offers a significant advantage in terms of regioselectivity because the position of the chlorine atom is predetermined by the position of the initial amino group. Therefore, to synthesize this compound via this route, one would start with 4-amino-2-ethynyl-1-methylbenzene. The amino group can be introduced through the reduction of a nitro group, which in turn can be introduced via electrophilic nitration. The directing effects of the substituents would need to be carefully considered at each step of the synthetic sequence to ensure the desired substitution pattern.

Recent developments in Sandmeyer-type reactions have focused on improving the safety and efficiency of the process, including the development of one-pot procedures and the use of alternative diazotization reagents. organic-chemistry.orgnih.gov

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Direct Halogenation | Cl₂, Lewis Acid (e.g., FeCl₃) | Regioselectivity is governed by directing groups on the ring. Can lead to mixtures of isomers. | stackexchange.com |

| Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuCl | Highly regioselective, position of chlorine is determined by the initial amino group. Proceeds via a diazonium salt intermediate. | wikipedia.orglscollege.ac.in |

Alkylation Strategies for Methyl Group Incorporation (e.g., Friedel-Crafts Alkylation)

A key step in the synthesis of this compound is the introduction of the methyl group onto the chlorinated benzene core. The Friedel-Crafts alkylation is a classic and powerful method for forming carbon-carbon bonds by substituting an alkyl group for a hydrogen on an aromatic ring. adichemistry.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates an alkyl halide to generate an electrophile. masterorganicchemistry.comorganic-chemistry.org

The general mechanism involves the Lewis acid coordinating to the halogen of the alkyl halide, which polarizes the bond and facilitates the formation of a carbocation or a carbocation-like complex. libretexts.org The aromatic ring, acting as a nucleophile, then attacks this electrophile, leading to an arenium ion intermediate. A subsequent deprotonation step restores the aromaticity of the ring, yielding the alkylated product. libretexts.org

For a precursor to the target compound, one could envision the Friedel-Crafts alkylation of 4-chlorotoluene. However, a more relevant analog synthesis is the Friedel-Crafts alkylation of 4-nitrochlorobenzene using methyl iodide in the presence of anhydrous aluminum chloride to yield 1-chloro-2-methyl-4-nitrobenzene. This demonstrates the feasibility of methylating a pre-functionalized chlorobenzene (B131634) ring.

Despite its utility, Friedel-Crafts alkylation has several limitations. A primary issue is polyalkylation; the initial alkyl group introduced onto the ring is electron-donating, which activates the ring and makes it more susceptible to further alkylation than the starting material. organic-chemistry.orglibretexts.org This can lead to a mixture of products with multiple alkyl groups. libretexts.org Another significant challenge is the propensity for carbocation rearrangements, where a less stable carbocation (primary or secondary) rearranges to a more stable one (secondary or tertiary) via hydride or alkyl shifts, leading to isomeric products. khanacademy.org Furthermore, the reaction is generally ineffective on aromatic rings that are strongly deactivated by electron-withdrawing groups (such as a nitro group) or that contain basic substituents like amines, which react with the Lewis acid catalyst. adichemistry.comlibretexts.org

Innovative Synthetic Pathways and Method Development

Modern organic synthesis continually seeks more efficient, selective, and environmentally benign methods. For the construction and functionalization of aryl alkynes, several innovative strategies have emerged that move beyond traditional cross-coupling reactions.

Metal-Free Chloroazidation of Terminal Alkynes

The direct difunctionalization of alkynes is a highly efficient strategy for rapidly building molecular complexity. One such innovative transformation is chloroazidation. Research has demonstrated a metal-free protocol for the regioselective chloroazidation of internal alkynes at room temperature. nih.gov In this method, the reaction of an internal alkyne with trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the presence of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as a chlorine source provides the corresponding chloroazidoalkenes in good yields. nih.gov This reaction is noted for its operational simplicity and tolerance of various functional groups. nih.gov While developed for internal alkynes, this metal-free approach presents a promising avenue for investigation into the difunctionalization of terminal alkynes like this compound, potentially offering a direct route to valuable vinyl azide intermediates. Other transition-metal-free reactions, such as thioboration and C-H silylation of terminal alkynes, further highlight the trend towards avoiding transition metals in alkyne transformations. chemistryviews.orgnih.gov

Oxidative Annulation Reactions Involving Alkynes (e.g., [4+2] Annulation)

Oxidative annulation reactions that involve C-H activation have become a powerful tool for constructing cyclic systems. These methods can forge multiple bonds in a single operation, often with high atom economy. For aryl alkynes, these reactions can lead to complex polycyclic aromatic frameworks.

One notable example is the copper-mediated tandem oxidative C(sp²)–H/C(sp)–H cross-coupling and intramolecular annulation of arenes with terminal alkynes. acs.orgacs.org This process uses copper(II) acetate (B1210297) as both a promoter and the terminal oxidant to generate functionalized 3-methyleneisoindolin-1-one (B1254794) scaffolds with high chemo- and regioselectivity. acs.orgacs.org Another advanced method involves rhodium-catalyzed oxidative [4+2] annulation. For instance, 1-naphthols can react with internal alkynes using an electron-deficient rhodium(III) catalyst to form phenanthrene (B1679779) derivatives under mild conditions. rsc.org Similarly, rhodium catalysis can enable the oxidative annulation of 2-arylindoles with alkynes, using molecular oxygen as the sole oxidant, to construct fused N-heterocyclic systems. mdpi.com These strategies showcase the potential for using the alkyne moiety in this compound as a handle for building more complex, fused-ring structures through oxidative C-H functionalization and annulation.

Photoinduced Catalysis in Alkyne Transformations

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for initiating organic transformations by generating radical intermediates under gentle conditions. scienceopen.com This approach has been successfully applied to the functionalization of terminal alkynes. A dual gold/photoredox catalytic system has been developed for the C(sp)–H arylation of terminal alkynes using aryldiazonium salts as the aryl source. semanticscholar.org This method proceeds under mild, base-free conditions and can be driven by visible light from simple household sources, demonstrating broad functional group tolerance. semanticscholar.org

In a related approach, photocatalysts like [Ru(bpy)₃]²⁺ can mediate the arylation of unsaturated compounds, including alkynes, with diazonium salts, offering high yields and low catalyst loadings at ambient temperature. scienceopen.com Beyond arylation, photoredox catalysis has been merged with nickel catalysis to achieve anti-Markovnikov hydroalkylation and one-pot arylalkylation of terminal alkynes. nih.gov These reactions exhibit excellent regioselectivity and tolerate sensitive functional groups, including chlorides and bromides, which is particularly relevant for substrates like this compound. nih.gov This merger of photocatalysis with transition metal catalysis provides a versatile platform for new alkyne transformations. researchgate.netnih.gov

Optimization of Reaction Conditions and Process Development

The efficiency of synthetic reactions, particularly palladium-catalyzed cross-couplings like the Sonogashira reaction used to install the ethynyl group, is highly dependent on reaction parameters. Careful optimization of these conditions is critical to maximize yield, minimize side reactions, and ensure process scalability.

Solvent Effects and Temperature Control

The choice of solvent and the reaction temperature are crucial variables in the synthesis of aryl alkynes. kaust.edu.sa The Sonogashira coupling, a cornerstone reaction for forming C(sp²)-C(sp) bonds, is significantly influenced by these parameters. rsc.org

Solvent Effects: Solvents play a multifaceted role, affecting substrate solubility, catalyst stability, and reaction kinetics.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) are commonly used and can enhance reaction rates due to their high electron-donating capacity, which is thought to facilitate alkyne deprotonation and product dissociation from the catalyst. lucp.net However, concerns over the toxicity of solvents like DMF have driven research into alternatives. lucp.net Dichloromethane (DCM) has also proven to be a suitable solvent, sometimes offering advantages in product work-up. researchgate.net

Aqueous Media: Modern sustainable protocols have been developed that utilize water as the sole solvent, often at room temperature and without the need for a copper co-catalyst, representing a significant advance in green chemistry. acs.org

Temperature Control: Temperature directly influences the reaction rate but must be carefully controlled to avoid catalyst decomposition and the formation of undesired byproducts, such as the homocoupling of the terminal alkyne (Glaser coupling). While many Sonogashira reactions are run at elevated temperatures (e.g., 50-80 °C) to ensure reasonable reaction times, protocols have been developed that operate effectively at or near room temperature. rsc.orgresearchgate.netacs.org Lowering the temperature can enhance selectivity and is often a key goal in process optimization. kaust.edu.sa

The following table summarizes findings from a study on the optimization of Sonogashira coupling conditions, illustrating the impact of solvent and temperature.

Table 1: Optimization of Sonogashira Reaction Conditions

| Entry | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₂Cl₂ / CuI | Toluene | Et₃N | 80 | 90 |

| 2 | Pd(PPh₃)₂Cl₂ / CuI | THF | Et₃N | 80 | 75 |

| 3 | Pd(PPh₃)₂Cl₂ / CuI | Toluene | Et₃N | 60 | 85 |

| 4 | Pd(OAc)₂ / 2,2'-bipyridine | DCM | Cs₂CO₃ | 50 | 99 |

| 5 | Pd(OAc)₂ / 2,2'-bipyridine | DCM | Cs₂CO₃ | Ambient | 65 |

| 6 | Pd(OAc)₂ | DMF | Cs₂CO₃ | 50 | High (unquantified) |

Data derived from representative studies on Sonogashira optimization. rsc.orgresearchgate.net

This data highlights that a combination of Pd(OAc)₂ with a bipyridine ligand in DCM at 50 °C can be highly effective. researchgate.net It also shows that while the reaction can proceed at ambient temperature, the yield is significantly reduced. researchgate.net The choice of solvent between toluene, THF, and DMF also has a clear impact on the reaction outcome. rsc.orglucp.net

Catalyst Loading and Co-catalyst Selection

Catalyst Loading: The amount of palladium catalyst used, known as catalyst loading, is a critical parameter. While higher loadings can lead to faster reactions and better yields, they also increase costs and the potential for metal contamination in the final product. Research aims to develop highly active catalysts that can be effective at very low loading levels. For instance, some palladium-N-heterocyclic carbene (NHC) complexes and palladium-nitrogen complexes have shown high efficacy at loadings as low as 0.02 to 0.05 mol %. libretexts.org For standard palladium phosphine catalysts like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, loadings are typically higher, sometimes up to 5 mol %, to achieve good yields. libretexts.org The choice of catalyst and its loading is often a trade-off between reaction efficiency, cost, and purification considerations.

Co-catalyst Selection: The most common co-catalyst in the Sonogashira reaction is a copper(I) salt, such as copper(I) iodide (CuI). wikipedia.org The copper(I) ion reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species in the catalytic cycle. wikipedia.org However, the presence of copper can sometimes lead to undesirable side reactions, such as the homocoupling of the alkyne (Glaser coupling). ua.es This has led to the development of copper-free Sonogashira protocols. In such cases, the reaction often requires a different set of conditions, which may include the use of a specific palladium catalyst, a different base, or higher reaction temperatures to proceed efficiently. The choice between a copper-co-catalyzed and a copper-free system depends on the specific substrates and the desired purity of the final product.

| Catalyst System | Typical Loading (mol%) | Key Features |

| Pd(PPh₃)₄ / CuI | 1-5 | Standard, widely used system. libretexts.org |

| Pd(PPh₃)₂Cl₂ / CuI | 1-5 | More stable and soluble than Pd(PPh₃)₄. libretexts.org |

| Pd-NHC Complexes | 0.02-1 | High activity, allows for low catalyst loading. libretexts.org |

| Palladacycles | 0.1-1 | Effective for challenging substrates like aryl chlorides. researchgate.net |

Advanced Purification and Isolation Techniques in Preparative Synthesis

Following the synthesis of this compound, rigorous purification is essential to isolate the target compound from unreacted starting materials, catalyst residues, and byproducts. Advanced purification techniques are employed to achieve the high purity required for subsequent applications.

High-Resolution Chromatographic Separations (e.g., Column Chromatography, HPLC, UPLC)

Chromatographic methods are central to the purification of organic compounds. The choice of technique depends on the scale of the synthesis and the required purity.

Column Chromatography: This is a fundamental and widely used technique for purifying compounds on a preparative scale. nih.gov The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. cardiff.ac.uk A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. For non-polar compounds like this compound, a common mobile phase would be a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate. cardiff.ac.uk The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product. cardiff.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and speed compared to traditional column chromatography. nih.govsielc.com It utilizes smaller stationary phase particles and high pressure to move the mobile phase through the column. Reverse-phase HPLC (RP-HPLC) is a common mode used for the purification of moderately polar to non-polar compounds. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsielc.com This technique is particularly useful for separating closely related impurities and for the final polishing of the product to achieve very high purity.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses columns with even smaller particle sizes (typically sub-2 µm). sielc.comsielc.com This results in even greater resolution, faster analysis times, and reduced solvent consumption. UPLC is more often used for analytical purposes to confirm the purity of a sample, but it can also be adapted for small-scale preparative separations where very high purity is critical.

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate cardiff.ac.uk | Preparative scale purification. nih.gov |

| HPLC | C18-modified Silica | Acetonitrile/Water sielc.comsielc.com | High-resolution purification and analysis. nih.gov |

| UPLC | Sub-2 µm C18 | Acetonitrile/Water | High-throughput analysis, small-scale purification. sielc.comsielc.com |

Recrystallization and Crystallization Studies

Recrystallization is a powerful purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

For this compound, which is a solid at room temperature, recrystallization can be an effective final purification step. The process involves a careful selection of a solvent or solvent system in which the compound has the desired solubility profile. Crystallization studies may be performed to determine the optimal conditions (solvent, temperature, cooling rate) to obtain high-purity crystals with a good yield and desirable morphology. These studies are essential for developing a robust and scalable purification process.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Ethynyl 1 Methylbenzene

Influence of Substituents on Electronic Structure and Reactivity

The electronic properties of the benzene (B151609) ring in 4-Chloro-2-ethynyl-1-methylbenzene are modulated by the combined effects of the chloro, methyl, and ethynyl (B1212043) substituents. These effects, in turn, determine the ring's susceptibility to electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Character of the Aromatic Ring

The benzene ring of this compound possesses a nuanced electronic character due to the competing influences of its substituents. The methyl group at position 1 is an electron-donating group (EDG) through an inductive effect and hyperconjugation. core.ac.uk This increases the electron density of the aromatic ring, thereby activating it towards electrophilic aromatic substitution. Conversely, the chlorine atom at position 4 is an electron-withdrawing group (EWG) primarily through its inductive effect, which deactivates the ring towards electrophiles. rsc.orgnih.gov However, the lone pairs on the chlorine atom can participate in resonance, which donates electron density to the ring, partially offsetting the inductive withdrawal. rsc.orgnih.gov

The ethynyl group at position 2 is generally considered to be a weakly deactivating group in electrophilic aromatic substitution due to the sp-hybridization of the carbon atoms, which makes them more electronegative than sp2-hybridized carbons of the benzene ring.

In the context of nucleophilic aromatic substitution (SNAr), the presence of the electron-withdrawing chloro and ethynyl groups makes the ring more susceptible to attack by nucleophiles, particularly at the carbon atom bearing the leaving group (the chloro substituent). mdpi.comutexas.edu For an SNAr reaction to occur, there must be a good leaving group (like chlorine) and the presence of strong electron-withdrawing groups, especially at the ortho and para positions to the leaving group, to stabilize the negatively charged Meisenheimer intermediate. mdpi.comutexas.edu In this compound, the ethynyl group is ortho to the chlorine, which would help to stabilize the intermediate, thus facilitating nucleophilic aromatic substitution.

The electronic influence of substituents on the reactivity of a benzene ring can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive ρ value for a reaction indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates it is favored by electron-donating groups.

Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σ (meta) | σ (para) |

|---|---|---|

| -CH₃ | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -C≡CH | 0.21 | 0.23 |

Data sourced from various studies on Hammett parameters. viu.cawikipedia.org

Reactivity Profile of the Terminal Ethynyl Group

The terminal ethynyl group is a highly versatile functional group capable of participating in a wide array of chemical reactions. Its reactivity is characterized by the presence of two π-bonds and an acidic terminal proton. The sp-hybridized carbons of the alkyne are more electronegative than sp2 or sp3 carbons, which contributes to the acidity of the terminal hydrogen. nih.gov

The electron-withdrawing nature of the substituted phenyl ring in this compound influences the reactivity of the ethynyl group. The chloro substituent will decrease the electron density of the alkyne, potentially making it more susceptible to nucleophilic attack and less reactive towards electrophiles. Conversely, the electron-donating methyl group will have the opposite effect.

The terminal alkyne can undergo various transformations, including:

Deprotonation: The acidic terminal proton can be removed by a strong base to form a metal acetylide. This acetylide is a potent nucleophile and can be used in various carbon-carbon bond-forming reactions.

Addition Reactions: The π-bonds of the alkyne can undergo addition reactions with electrophiles such as halogens and hydrogen halides.

Cycloaddition Reactions: The ethynyl group is an excellent participant in cycloaddition reactions, serving as a two-carbon component.

Transformations Involving the Ethynyl Moiety

The ethynyl group of this compound is a key site for molecular elaboration through cycloaddition reactions. These reactions provide efficient routes to construct cyclic and heterocyclic systems.

Cycloaddition Reactions

[2+2] cycloaddition reactions involve the combination of two components with two π-electrons each to form a four-membered ring. The reaction between an alkyne and an alkene to form a cyclobutene (B1205218) is a classic example. These reactions are typically thermally forbidden but can be promoted photochemically or by using transition metal catalysts. libretexts.orgnih.gov

Representative [2+2] Cycloaddition Reactions of Phenylacetylenes

| Alkyne | Alkene | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene (B144264) | Styrene | UVA LED (370 nm), CH₂Cl₂ | 1,3-Diphenylcyclobut-1-ene | High | nih.gov |

| Phenylacetylene | N-Methylmaleimide | UVA LED (370 nm), CH₂Cl₂ | Corresponding cyclobutene adduct | High | nih.gov |

| 1-Ethynyl-4-nitrobenzene | Styrene | Visible light, photocatalyst | Corresponding cyclobutene adduct | Moderate | libretexts.org |

[3+2] dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. A prominent example is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a 1,2,3-triazole. This reaction can be carried out thermally, but the use of a copper(I) catalyst (CuAAC) significantly accelerates the reaction and controls the regioselectivity, typically affording the 1,4-disubstituted triazole isomer in high yield. nih.gov

The reaction of this compound with an organic azide, such as benzyl (B1604629) azide, under CuAAC conditions would be expected to produce the corresponding 1,4-disubstituted 1,2,3-triazole. The electronic nature of the substituents on the phenylacetylene can influence the rate of the cycloaddition. Electron-withdrawing groups on the alkyne can increase its reactivity in the CuAAC reaction. rsc.org

[3+2] Cycloaddition of Substituted Phenylacetylenes with Benzyl Azide

| Phenylacetylene Substituent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-H | CuI, Et₃N, EtOH, reflux | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 94 | rsc.org |

| 4-Cl | CuI, Et₃N, EtOH, reflux | 1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole | 95 | rsc.org |

| 4-CH₃ | CuI, Et₃N, EtOH, reflux | 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole | 92 | |

| 4-OCH₃ | CuI, Et₃N, EtOH, reflux | 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 91 | rsc.org |

The data in the table above illustrates that the copper-catalyzed azide-alkyne cycloaddition is generally high-yielding for a variety of substituted phenylacetylenes. The presence of both electron-donating and electron-withdrawing groups on the phenyl ring is well-tolerated. This suggests that this compound would be a suitable substrate for this transformation, leading to the formation of the corresponding 1,2,3-triazole derivative in good yield.

[4+2] Cycloadditions (e.g., Diels-Alder-type reactions)

The ethynyl group in this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org This type of reaction involves the concerted interaction of the alkyne (a two-π-electron system) with a conjugated diene (a four-π-electron system) to form a six-membered ring. libretexts.orgyoutube.com The reaction proceeds through a cyclic transition state where all electron rearrangement occurs simultaneously, without the formation of intermediates like carbocations. libretexts.org

The efficiency of the Diels-Alder reaction is influenced by the electronic properties of both the diene and the dienophile. libretexts.org Generally, the reaction is favored when the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups. libretexts.org In the case of this compound, the chlorine atom acts as an electron-withdrawing group through induction, which can enhance the dienophilic character of the alkyne.

When an unsymmetrical diene reacts with an unsymmetrical dienophile, such as this compound, the formation of two different regioisomers is possible. masterorganicchemistry.com The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. masterorganicchemistry.comkhanacademy.org Typically, "ortho" and "para" products are favored over "meta" products. masterorganicchemistry.com

Table 1: Regioselectivity in Diels-Alder Reactions

| Diene Substitution | Dienophile | Predominant Product(s) |

|---|---|---|

| 1-substituted | Unsymmetrical | "ortho" (1,2-disubstituted) |

This table illustrates the general regiochemical outcomes in Diels-Alder reactions involving unsymmetrical reactants. masterorganicchemistry.com

The stereochemistry of the Diels-Alder reaction is also highly specific. A cis-dienophile will result in a product with cis stereochemistry, while a trans-dienophile will yield a trans product. libretexts.org When cyclic dienes are used, bicyclic products are formed, often with a preference for the endo product due to secondary orbital interactions. libretexts.org

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydrocarboxylation)

The ethynyl group of this compound is susceptible to hydrofunctionalization reactions, where a hydrogen atom and a functional group are added across the triple bond. Two notable examples are hydroamination and hydrocarboxylation.

Hydroamination involves the addition of an N-H bond of an amine across the alkyne. This reaction can be catalyzed by various transition metals, such as gold, palladium, or rhodium, to afford enamines or imines, which can then tautomerize to the corresponding ketones or be further reduced to amines.

Hydrocarboxylation , on the other hand, involves the addition of a carboxylic acid across the triple bond. This reaction can also be catalyzed by transition metals and typically yields α,β-unsaturated carboxylic acids.

Nucleophilic Additions to the Alkyne

The electron-rich triple bond of the ethynyl group in this compound is susceptible to attack by nucleophiles. This can occur under basic conditions or be catalyzed by transition metals. The addition of a nucleophile to the alkyne can lead to the formation of a vinyl anion, which can then be protonated or react with other electrophiles. The regioselectivity of the nucleophilic addition is influenced by the electronic effects of the substituents on the aromatic ring.

Oxidation and Reduction Pathways of the Ethynyl Group

The ethynyl group of this compound can undergo both oxidation and reduction.

Oxidation of the alkyne can lead to various products depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) or ozone can cleave the triple bond, leading to the formation of carboxylic acids. Milder oxidation might yield α-dicarbonyl compounds.

Reduction of the ethynyl group can be achieved using various methods. Catalytic hydrogenation with a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) will selectively reduce the alkyne to a cis-alkene. Reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) will produce a trans-alkene. Complete reduction to the corresponding ethyl-substituted benzene, 4-chloro-2-ethyl-1-methylbenzene, can be achieved using catalytic hydrogenation with a more active catalyst like palladium on carbon. nih.gov

Reactions at the Chlorinated Aromatic Nucleus

Nucleophilic Aromatic Substitution of the Chlorine Atom

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, this compound can undergo nucleophilic aromatic substitution (SNA) under certain conditions. libretexts.org For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). libretexts.orgmasterorganicchemistry.com These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com

The reaction proceeds via a two-step addition-elimination mechanism. youtube.com First, the nucleophile attacks the carbon atom bearing the chlorine, forming the resonance-stabilized carbanion intermediate. libretexts.org In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com The ethynyl group at the ortho position can influence the reactivity of the chlorine atom towards nucleophilic substitution.

Table 2: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on Reaction Rate |

|---|---|

| Electron-withdrawing groups | Accelerate the reaction, especially when ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com |

| Position of electron-withdrawing groups | Ortho and para positions provide better stabilization of the intermediate than the meta position. libretexts.orgmasterorganicchemistry.com |

Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Halides

The chlorine atom on the aromatic ring of this compound can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

A prominent example is the Sonogashira coupling , which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for forming C(sp²)-C(sp) bonds and can be carried out under mild conditions. wikipedia.orglibretexts.org In the context of this compound, the chlorine atom can be coupled with another terminal alkyne to create a more complex, conjugated system. nih.gov

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition to the aryl halide, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.org

Table 3: Common Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | C(sp²)-C(sp) or C(sp)-C(sp) |

| Suzuki | Aryl/Vinyl Halide + Organoboron Reagent | Pd catalyst, base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Heck | Aryl/Vinyl Halide + Alkene | Pd catalyst, base | C(sp²)-C(sp²) |

| Stille | Aryl/Vinyl Halide + Organotin Reagent | Pd catalyst | C(sp²)-C(sp²) |

Studies on Reaction Intermediates and Transition States

The reactivity of this compound is largely characterized by the interplay of its functional groups. Mechanistic studies, often employing a combination of experimental techniques and computational modeling, have sought to elucidate the short-lived intermediates and high-energy transition states that are pivotal to its chemical transformations.

While direct observation of transient species is challenging, their existence is often inferred from product analysis and computational studies. In the context of this compound, hypothetical reaction pathways can lead to the formation of highly reactive intermediates such as vinyl nitrenes and azirinium ions, particularly in reactions involving nitrogen-containing reagents.

Vinyl Nitrenes: The formation of a vinyl nitrene intermediate from an analog of this compound could be envisaged through the photolysis or thermolysis of a corresponding vinyl azide precursor. Vinyl azides can decompose to yield vinyl nitrenes, which are highly reactive species that can undergo various intramolecular reactions. wikipedia.org For instance, photolysis of a vinyl azide with a built-in triplet sensitizer (B1316253) can lead to the formation of a triplet vinyl nitrene. researchgate.netorganic-chemistry.org Laser flash photolysis experiments on related vinyl azides have allowed for the direct detection of vinyl nitrenes, characterized by their transient absorption spectra and lifetimes. researchgate.net In the case of a hypothetical vinyl azide derived from this compound, the resulting vinyl nitrene could potentially cyclize to form an azirine or undergo other rearrangements. The generation of reactive nitrenes from aryl and vinyl azides can also be achieved using visible light and transition metal photocatalysts, offering a milder alternative to UV photolysis. acs.org

Azirinium Ions: Azirinium ions are three-membered heterocyclic cations that can act as reactive intermediates in various synthetic transformations. Their formation from a derivative of this compound would likely involve the reaction of a corresponding 2H-azirine with an electrophile. researchgate.net 2H-azirines are common products from the thermal or photochemical decomposition of vinyl azides. wikipedia.org The generation of an aziridinium (B1262131) ion can also be accomplished by the addition of an external electrophile to an aziridine. researchgate.net These ions are highly strained and susceptible to ring-opening reactions by nucleophiles, leading to a variety of nitrogen-containing products. While no direct studies on azirinium ions derived from this compound have been reported, the principles of their formation and reactivity are well-established for related structures.

It is important to note that the identification of these transient species for this compound remains largely speculative and is based on the known reactivity of similar chemical motifs.

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is highly relevant to the reactivity of this compound.

Kinetic Aspects: The kinetics of the Sonogashira coupling are influenced by several factors, including the nature of the aryl halide, the alkyne, the catalyst system (typically a palladium complex and a copper(I) co-catalyst), and the reaction conditions. acs.orglibretexts.org The rate-determining step in the catalytic cycle is generally considered to be the oxidative addition of the aryl halide to the palladium(0) complex. nih.gov

The reactivity of the aryl halide follows the general trend: I > Br > Cl. wikipedia.org Therefore, the chlorine substituent in this compound would require more forcing conditions for a Sonogashira coupling compared to the corresponding iodide or bromide. The steric and electronic properties of the substituents on both the aryl halide and the alkyne also play a crucial role in the reaction rate. acs.org For instance, sterically demanding aryl bromides require a larger amount of catalyst. acs.org

| Factor | Influence on Sonogashira Coupling Rate | Relevance to this compound |

| Aryl Halide | Reactivity: I > Br > Cl wikipedia.org | The chloro group makes it less reactive than iodo- or bromo-derivatives. |

| Catalyst | Bulky, electron-rich phosphine (B1218219) ligands can enhance efficiency. libretexts.org | Choice of an appropriate palladium/phosphine catalyst system is critical. |

| Substituents | Steric hindrance can decrease the reaction rate. acs.org | The ortho-methyl group may influence the rate of coupling. |

| Temperature | Higher temperatures are often required for less reactive halides. wikipedia.org | The reaction likely requires heating. |

A computational study on the Sonogashira reaction between bromobenzene (B47551) and phenylacetylene showed that the complete catalytic cycle is strongly shifted towards the products. nih.gov The transition state of the oxidative addition step was identified as the highest point on the Gibbs energy profile, confirming it as the rate-determining step. nih.gov While specific thermodynamic data for the reactions of this compound are not available, these general findings provide a framework for understanding its thermodynamic behavior in similar transformations. The stability of the final coupled product will be a key driving force for the reaction.

Advanced Spectroscopic Analysis of this compound Currently Unavailable

A comprehensive search for advanced spectroscopic and crystallographic data for the chemical compound this compound has yielded insufficient information to fulfill the detailed article requirements. Despite extensive searches for experimental data, specific research findings on the high-resolution nuclear magnetic resonance (NMR) and vibrational spectroscopy of this particular compound are not publicly available in the referenced scientific literature and databases.

The required detailed analysis, including ¹H and ¹³C NMR chemical shift assignments, coupling constants, two-dimensional NMR correlations (COSY, HMQC, HSQC, NOESY), Fourier Transform Infrared (FT-IR) characteristic bands, and Raman spectroscopic fingerprints for this compound, could not be located. While data exists for isomers and structurally related compounds, the strict focus on this compound, as per the user's request, prevents the inclusion of this analogous data.

Therefore, the sections on Advanced Spectroscopic and Crystallographic Characterization Methodologies, including all subsections, cannot be generated at this time due to the lack of specific scientific data for the target molecule.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. For 4-Chloro-2-ethynyl-1-methylbenzene, the theoretical monoisotopic mass is 150.0236279 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass value that corresponds closely to this theoretical figure, thereby confirming the compound's elemental formula of C₉H₇Cl.

Advanced techniques can also predict properties such as the collision cross-section (CCS), which relates to the ion's shape in the gas phase. Predicted CCS values for various adducts of this compound provide further structural insight. uni.luuni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 151.03090 | 127.6 |

| [M+Na]⁺ | 173.01284 | 140.5 |

| [M-H]⁻ | 149.01634 | 130.5 |

| [M+K]⁺ | 188.98678 | 134.6 |

| [M]⁺ | 150.02307 | 124.1 |

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on molecular structure, including bond lengths, bond angles, and stereochemistry.

The analysis of the diffraction pattern from a single crystal allows for the determination of the crystal system, space group, and the dimensions of the unit cell. This data describes the symmetry and repeating pattern of the crystal lattice. For example, a study on a different chlorinated aromatic compound, 1-chloro-2-methyl-4-nitrobenzene, revealed that it crystallizes in the monoclinic space group P 2₁/n with specific unit cell dimensions. mdpi.com A similar analysis for this compound would yield its unique crystallographic parameters.

To illustrate the type of data obtained, the table below shows crystallographic data for an unrelated compound, N′-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide. researchgate.net

| Parameter | Value (Illustrative Example) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6808 (6) |

| b (Å) | 9.3857 (5) |

| c (Å) | 16.3974 (7) |

| β (°) | 106.187 (2) |

| Volume (ų) | 1874.22 (16) |

| Z | 4 |

Note: The data in this table is for an illustrative compound and does not represent this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. It is particularly informative for compounds containing conjugated π-systems, where electrons can be excited from lower-energy bonding or non-bonding orbitals to higher-energy anti-bonding orbitals. youtube.com

The structure of this compound features a conjugated system formed by the π-electrons of the benzene (B151609) ring and the adjacent ethynyl (B1212043) group. When exposed to UV radiation, this system is expected to absorb energy, promoting a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). youtube.com This process is known as a π to π* (pi to pi-star) excitation. The resulting UV-Vis spectrum would display one or more absorption bands, with the wavelength of maximum absorbance (λmax) being characteristic of the compound's specific electronic structure. The exact λmax value is influenced by the substituents on the aromatic ring and the extent of conjugation. youtube.com

Computational Chemistry and Theoretical Modelling in Compound Analysis

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of computational analysis. DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying a wide range of molecular systems. These calculations are used to determine the electronic structure of a molecule, from which numerous properties can be derived.

Before any properties of a molecule can be accurately predicted, its most stable three-dimensional structure must be determined. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to the lowest energy, and thus the most stable conformation. For 4-Chloro-2-ethynyl-1-methylbenzene, this would involve determining the bond lengths, bond angles, and dihedral angles that define its structure.

Conformational analysis is particularly important for molecules with rotatable bonds. While the benzene (B151609) ring is rigid, the ethynyl (B1212043) and methyl groups can, in principle, exhibit different orientations. However, for a simple molecule like this, the number of significant conformers is limited. DFT calculations can be used to perform a conformational analysis, ensuring the identified geometry is a true energy minimum on the potential energy surface. aps.orgrsc.orgchemrxiv.org

To illustrate the output of such a calculation, the following table presents optimized geometrical parameters for a related compound, as specific data for this compound is not available.

Illustrative Optimized Geometrical Parameters (DFT) Data presented is for a representative substituted benzene and is for illustrative purposes only.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.74 Å |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-CH3 | 1.51 Å | |

| C≡C | 1.21 Å | |

| ≡C-H | 1.06 Å | |

| Bond Angle | C-C-Cl | 120.5° |

| C-C-C (aromatic) | 118 - 122° |

This is a hypothetical table to demonstrate the type of data obtained from geometry optimization calculations.

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.netesisresearch.org A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the ethynyl group, while the LUMO would also be distributed over the π-system. The chloro and methyl substituents would modulate the energies of these orbitals. DFT calculations are widely used to compute these orbital energies and the resulting energy gap. nih.govnih.govreddit.com

The following table illustrates typical HOMO-LUMO energy data for a series of substituted aromatic compounds, as determined by DFT calculations.

Illustrative Frontier Molecular Orbital Energies (DFT/B3LYP) Data presented is for a series of substituted aromatic compounds and is for illustrative purposes only.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Toluene (B28343) | -6.69 | -0.27 | 6.42 |

| Chlorobenzene (B131634) | -9.08 | -0.41 | 8.67 |

| Phenylacetylene (B144264) | -8.65 | -0.63 | 8.02 |

| Hypothetical this compound | ~ -8.8 | ~ -0.8 | ~ 8.0 |

This table demonstrates trends in HOMO-LUMO energies with substitution and includes a hypothetical estimation for the target compound.

A significant application of computational chemistry is the prediction of spectroscopic data. DFT and other quantum chemical methods can calculate parameters that correlate with experimental spectra, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption wavelengths. escholarship.orgnih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. chemicalbook.comchemicalbook.comspectrabase.com These predictions are invaluable for assigning signals in experimental spectra and confirming the structure of newly synthesized compounds.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, corresponding to the peaks in an IR spectrum. esisresearch.orgnih.gov This allows for the identification of functional groups and provides a "fingerprint" of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. acs.orgacs.org

For a definitive study of this compound, one would compare the computationally predicted spectra with experimentally recorded spectra. This correlation helps to validate both the computational model and the experimental structure determination.

Illustrative Comparison of Experimental and Calculated Spectroscopic Data Data for a representative substituted toluene is shown for illustrative purposes.

| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value (DFT) |

| ¹³C NMR | C-Cl | 134.2 ppm | 133.8 ppm |

| C-CH3 | 21.1 ppm | 20.9 ppm | |

| IR | C≡C stretch | 2110 cm⁻¹ | 2115 cm⁻¹ |

| C-H (alkynyl) stretch | 3310 cm⁻¹ | 3305 cm⁻¹ | |

| UV-Vis | λ_max | 245 nm | 248 nm |

This table illustrates the typical agreement between experimental and calculated spectroscopic data.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed.

A common method for synthesizing molecules like this compound is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.orgresearchgate.netmdpi.comorganic-chemistry.org Theoretical studies can model the entire catalytic cycle of such a reaction, calculating the energy of each step. This provides an energy profile, or reaction coordinate diagram, which shows the energy changes as the reaction progresses. The highest point on this profile represents the transition state, and its energy relative to the reactants is the activation barrier. nih.gov A lower activation barrier indicates a faster reaction.

For the synthesis of this compound, a key step would be the coupling of a suitable di-substituted benzene with an ethynylating agent. Computational modeling could determine the feasibility of this reaction and suggest optimal conditions.

When a molecule has multiple potential sites for a reaction, computational methods can predict which site is most likely to react, a property known as regioselectivity. For this compound, the benzene ring has several positions where a substitution reaction could occur. The existing chloro and methyl groups direct incoming reactants to specific positions. Computational models can quantify the activation energies for attack at each position, thereby predicting the major product. rsc.org For instance, in electrophilic aromatic substitution on the toluene ring, the methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director but deactivating. Computational analysis would clarify the preferred position of substitution based on the combined electronic and steric effects of these groups.

Prediction of Molecular Properties for Research Applications

Theoretical Assessment of Non-Linear Optical (NLO) Properties

A theoretical assessment of the non-linear optical (NLO) properties of this compound would typically involve quantum chemical calculations. These calculations, often employing methods like Density Functional Theory (DFT), could predict molecular hyperpolarizabilities, which are key indicators of a material's NLO response. The presence of an electron-withdrawing chlorine atom and an electron-donating methyl group on the benzene ring, conjugated with the ethynyl group, suggests that the molecule could exhibit NLO properties. The interplay of these substituents would influence the intramolecular charge transfer, a critical factor for NLO activity. However, without specific computational studies on this molecule, any discussion remains speculative. No published data is available to populate a table of its predicted NLO coefficients.

Supramolecular Interactions and Crystal Engineering Theory

The study of supramolecular interactions and crystal engineering for this compound would provide insights into its solid-state packing and potential for developing new materials.

Analysis of Hydrogen Bonding and van der Waals Interactions

In the solid state, molecules of this compound would be held together by a combination of intermolecular forces. The terminal hydrogen of the ethynyl group could potentially participate in weak C-H···π or C-H···Cl hydrogen bonds. The aromatic ring itself can act as a π-electron donor or acceptor in various interactions.

Studies on Isostructurality and Polymorphism

Isostructurality, the phenomenon of different compounds having similar crystal structures, and polymorphism, the ability of a compound to crystallize in more than one form, are important aspects of crystal engineering. The substitution pattern on the benzene ring of this compound could be compared with other substituted benzene derivatives to predict the likelihood of isostructurality. For instance, comparing its crystal structure with that of other chloro-methyl substituted benzenes could reveal structural similarities. nih.gov

Polymorphism is influenced by factors such as crystallization conditions. The existence of different polymorphs can lead to variations in physical properties. A computational polymorph prediction study could theoretically explore the possible crystal packings and their relative stabilities. However, no such experimental or theoretical studies have been reported for this compound.

Applications As Advanced Building Blocks in Complex Organic Synthesis

Precursor in the Construction of Diverse Heterocyclic Systems

The terminal alkyne functionality of 4-Chloro-2-ethynyl-1-methylbenzene is a key handle for cyclization reactions, enabling the formation of a wide array of heterocyclic structures. These reactions are often catalyzed by transition metals and provide efficient routes to scaffolds of significant interest in medicinal chemistry and materials science.

The construction of nitrogen-containing heterocycles is a cornerstone of drug discovery and development. This compound serves as a potent precursor for several important classes of these compounds.

Quinazolines and Related Pyrimidinones: Research detailed in patent literature demonstrates the utility of this compound as a key building block in the synthesis of substituted pyrimidinones. These heterocycles are structurally related to quinazolines and are of significant interest as kinase inhibitors. For instance, in the synthesis of inhibitors for the enzyme MK2, a serine/threonine kinase involved in inflammatory responses, this compound is reacted with substituted pyrimidine (B1678525) derivatives to construct the core of the bioactive molecule. google.com

The general reaction involves the coupling of the terminal alkyne with a halogenated pyrimidine, often followed by further functionalization. The chloro and methyl substituents on the benzene (B151609) ring play a crucial role in modulating the electronic properties and steric profile of the final inhibitor, influencing its binding affinity and selectivity.

Table 1: Exemplary Synthesis of a Pyrimidinone-Based MK2 Inhibitor Intermediate

| Reactant 1 | Reactant 2 | Reaction Type | Product Application |

| This compound | Substituted Halogenated Pyrimidine | Cross-Coupling/Cyclization | Intermediate for MK2 Kinase Inhibitors |

This table illustrates a general transformation. Specific reagents and conditions are detailed in the referenced patent literature. google.com